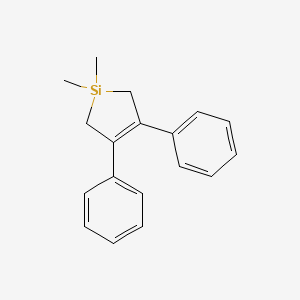
Thymidine 5'-(tetrahydrogen triphosphate),tetra-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is a nucleotide analog that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is one of the four natural deoxynucleotides used by DNA polymerases and reverse transcriptases for the biosynthesis of DNA . This compound is essential for various biochemical and molecular biology applications, including DNA replication and repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium can be synthesized through the phosphorylation of thymidine. The process involves the stepwise addition of phosphate groups to thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives . The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using chromatographic techniques and lyophilized for storage and distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thymidine 5’-(tetrahydrogen diphosphate) and other oxidized derivatives.
Reduction: Reduction reactions can convert thymidine 5’-(tetrahydrogen triphosphate) to its lower phosphorylated forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of thymidine, which are used in different biochemical assays and research applications .
Wissenschaftliche Forschungsanwendungen
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium has a wide range of scientific research applications:
Wirkmechanismus
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with deoxyadenosine (A) through hydrogen bonding . The compound also acts as an allosteric regulator of other nucleotides’ metabolism, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyadenosine 5’-(tetrahydrogen triphosphate): Another natural deoxynucleotide used in DNA synthesis.
Deoxyguanosine 5’-(tetrahydrogen triphosphate): A deoxynucleotide involved in DNA replication and repair.
Deoxycytosine 5’-(tetrahydrogen triphosphate): A nucleotide analog used in various molecular biology applications.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), tetra-ammonium is unique due to its specific role in pairing with deoxyadenosine (A) during DNA synthesis. Its ability to act as an allosteric regulator of nucleotide metabolism also sets it apart from other deoxynucleotides .
Eigenschaften
CAS-Nummer |
106060-92-8 |
|---|---|
Molekularformel |
C10H19N6O13P3 |
Molekulargewicht |
524.21 g/mol |
IUPAC-Name |
azane;[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.H3N/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20;/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20);1H3 |
InChI-Schlüssel |
YFOYNUIGGRQZPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-].N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


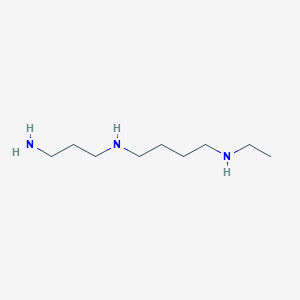

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
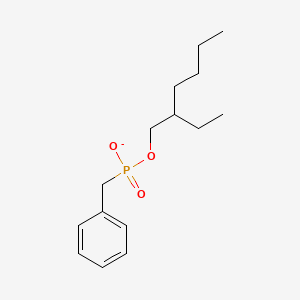
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
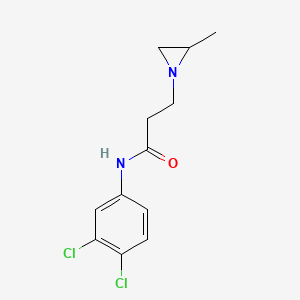
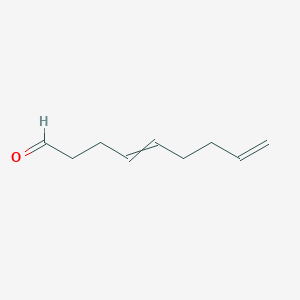
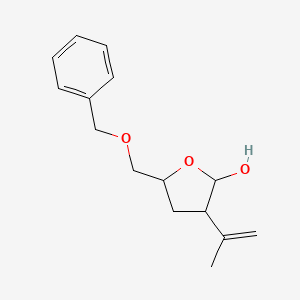
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
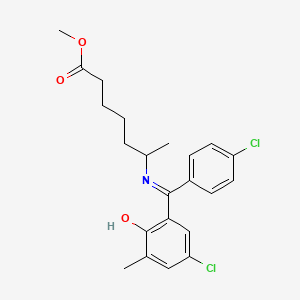

![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
